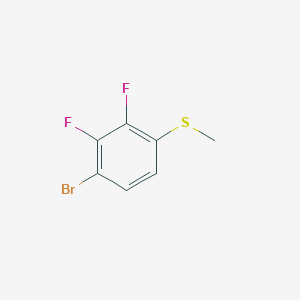

2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

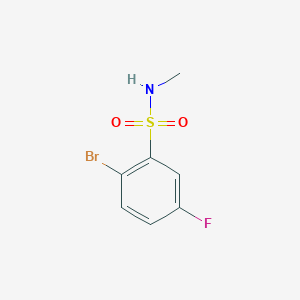

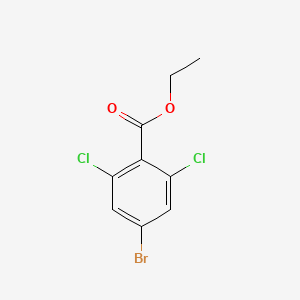

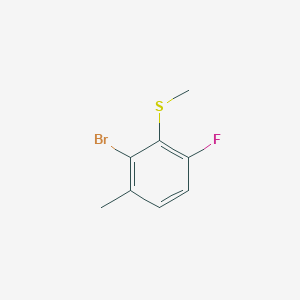

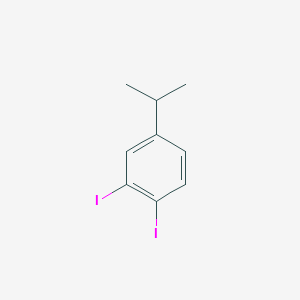

“2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C6H5ClFNS . It is used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries has been reviewed .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C6H5ClFNS . The molecular weight of this compound is 177.63 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.63 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and pesticides. Additionally, this compound has been used to study the biochemical and physiological effects of compounds. It has also been used in the development of new materials and catalysts for chemical reactions.

Mécanisme D'action

2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine acts as a catalyst for the reaction of various compounds. It facilitates the conversion of reactants into products by providing an electron-rich environment. This allows for the formation of new bonds and the rearrangement of existing bonds. Additionally, this compound can also act as a Lewis acid, which can help to activate substrates and promote the reaction of various compounds.

Biochemical and Physiological Effects

This compound has been used to study the biochemical and physiological effects of various compounds. It has been found to have the ability to modulate the activity of enzymes, receptors, and other proteins involved in biochemical and physiological processes. Additionally, this compound has been found to have anti-tumor and anti-inflammatory effects in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine in laboratory experiments has several advantages. It is easy to synthesize and can be used to synthesize a wide range of compounds. Additionally, this compound is relatively inexpensive and can be used in a wide range of laboratory experiments. However, the use of this compound can also have some limitations. It can be toxic in large doses and can cause adverse effects in humans. Additionally, this compound can be difficult to handle in some laboratory experiments.

Orientations Futures

There are numerous potential future directions for the use of 2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine in scientific research. It could be used to develop new materials and catalysts for chemical reactions. Additionally, this compound could be used in the development of new drugs and therapies. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new methods for synthesizing compounds.

Méthodes De Synthèse

2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine can be synthesized through a variety of methods, including the reaction of 2-chloro-1-fluoro-3-methylsulfanylbenzene with pyridine. This reaction produces this compound in a high yield and is cost-effective. Alternatively, this compound can also be synthesized by the reaction of 2-chloro-1-fluoro-3-methylsulfanylbenzene with pyridine hydrochloride. This reaction yields a lower yield of this compound, but is faster and simpler to perform.

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-3-fluoropyridine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

3-chloro-2-fluoro-4-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBRVZCNVMIRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)